(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine
Descripción
(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine is a secondary amine featuring a cyclopropylethyl group and a 2,4-difluorobenzyl substituent.
Propiedades
IUPAC Name |
1-cyclopropyl-N-[(2,4-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c1-8(9-2-3-9)15-7-10-4-5-11(13)6-12(10)14/h4-6,8-9,15H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTWOFNKELXKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy Overview
The synthesis of (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine typically proceeds via the following key stages:
- Construction of the difluorophenyl cyclopropane intermediate.
- Introduction of the amine functionality through amide formation and subsequent amine generation (e.g., Hofmann degradation or Curtius rearrangement).
- Resolution or asymmetric synthesis to achieve the desired stereochemistry.
- Salt formation for isolation and purification.
This approach is supported by multiple patents and research articles focusing on related cyclopropylamine derivatives, which share similar synthetic challenges and strategies.
Key Preparation Methods
Asymmetric Reduction and Cyclopropanation
- Starting from 1,2-difluorobenzene or related difluorophenyl precursors, an acylation step with chloroacetyl chloride in the presence of aluminum trichloride yields 2-chloro-1-(3,4-difluorophenyl)ethanone.
- This ketone is then subjected to asymmetric reduction using chiral oxazaborolidine catalysts and borane complexes (e.g., borane-dimethylsulfide) to afford chiral 2-chloro-1-(3,4-difluorophenyl)ethanol.
- Subsequent reaction with triethylphosphonoacetate and sodium hydride in toluene produces the cyclopropyl carboxylate intermediate with defined stereochemistry (e.g., (1R,2R)-configuration).
Amide Formation and Hofmann Degradation
- The cyclopropyl carboxylate is converted to the corresponding amide via reaction with methyl formate and ammonia.
- Hofmann degradation (using sodium hypochlorite and sodium hydroxide) is then applied to the amide to yield the cyclopropylamine intermediate.
- This route avoids the use of hazardous reagents like sodium azide or diazomethane, improving safety and scalability for industrial production.
Alternative Routes: Curtius Rearrangement and Sultam-Mediated Cyclopropanation
- Another method involves derivatization of substituted cinnamic acid with chiral auxiliaries such as Oppolzer's sultam, followed by diastereoselective cyclopropanation.
- After saponification and Curtius rearrangement, the amine is generated.
- However, this method involves hazardous reagents (e.g., sodium azide) and is less favored for large-scale synthesis due to safety and environmental concerns.
Comparative Analysis of Preparation Routes
| Step | Method A: Asymmetric Reduction + Hofmann Degradation | Method B: Sultam-Mediated Cyclopropanation + Curtius Rearrangement |
|---|---|---|
| Starting Material | 1,2-Difluorobenzene | Substituted cinnamic acid |
| Key Catalysts/Reagents | Chiral oxazaborolidine, borane complexes | Oppolzer's sultam, palladium acetate |
| Hazardous Reagents | Avoids sodium azide, diazomethane | Uses sodium azide, diphenylphosphoryl azide |
| Number of Steps | Approx. 4-6 | Approx. 8 |
| Industrial Scalability | High, safer and more environmentally friendly | Lower due to hazardous reagents |
| Yield and Purity | Higher yields, good chiral purity | Moderate yields, requires chromatographic purification |
| Salt Formation | D-mandelic acid or HCl salts | Similar |
Detailed Reaction Scheme (Summary)
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | 1,2-Difluorobenzene + chloroacetyl chloride + AlCl3 | 2-chloro-1-(3,4-difluorophenyl)ethanone |
| 2 | Asymmetric reduction | Chiral oxazaborolidine catalyst + borane-dimethylsulfide | 2-chloro-1-(3,4-difluorophenyl)ethanol |
| 3 | Cyclopropanation | Triethylphosphonoacetate + NaH in toluene | (1R,2R)-2-(3,4-difluorophenyl)cyclopropyl carboxylate |
| 4 | Amide formation | Methyl formate + NH3 | Cyclopropylamide intermediate |
| 5 | Hofmann degradation | NaOH + NaOCl | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine |
| 6 | Salt formation | D-mandelic acid or HCl | Amine salt (for purification and isolation) |
Research Findings and Industrial Considerations
- The asymmetric reduction step is critical for obtaining the desired stereochemistry with high enantiomeric excess.
- Avoidance of hazardous reagents such as sodium azide and diazomethane is a significant advancement for industrial safety and environmental compliance.
- The Hofmann degradation method offers a safer alternative to Curtius rearrangement for amine formation.
- Salt formation with D-mandelic acid improves crystallinity and facilitates large-scale purification.
- The overall synthetic sequence has been optimized to balance yield, purity, safety, and cost, making it suitable for commercial production of the amine intermediate for pharmaceuticals like ticagrelor.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Chiral Catalyst | Oxazaborolidine derivative |
| Reducing Agent | Borane-dimethylsulfide complex |
| Cyclopropanation Reagent | Triethylphosphonoacetate + Sodium hydride |
| Amide Formation | Methyl formate + Ammonia |
| Amine Generation | Hofmann degradation (NaOH + NaOCl) |
| Salt Formation | D-mandelic acid or hydrochloric acid |
| Industrial Safety | Avoids explosive and highly toxic reagents |
| Environmental Impact | Improved by avoiding hazardous intermediates |
| Overall Yield | Moderate to high (varies by step optimization) |
Análisis De Reacciones Químicas
(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like hydroxide (OH-) and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine (Target) | C₁₃H₁₆F₂N | ~223.28 g/mol | Cyclopropylethyl, 2,4-difluorophenyl | High lipophilicity, steric hindrance |
| (2,4-Difluorophenyl)(pyridin-3-yl)methylamine | C₁₅H₁₆F₂N₂ | 276.30 g/mol | Pyridin-3-yl, propyl | Enhanced aromatic interactions |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 g/mol | 2,4-dimethoxyphenyl | Electron-donating methoxy groups |
| [(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine | C₁₆H₂₄F₂N₂ | 282.37 g/mol | 4-Methylpiperidinyl, propyl | Basic nitrogen, conformational flexibility |
Key Differences and Implications
Substituent Effects on Reactivity and Binding The 2,4-difluorophenyl group in the target compound contrasts with the 2,4-dimethoxyphenyl group in . The cyclopropylethyl group introduces significant steric hindrance compared to simpler alkyl chains (e.g., propyl in or ), which may limit rotational freedom and enhance metabolic stability .
Physicochemical Properties The target compound’s lipophilicity (estimated logP ~2.5–3.0) is higher than the dimethoxy analog in (logP ~1.8–2.2) due to fluorine’s hydrophobic character. This could improve membrane permeability but may reduce aqueous solubility.
Biological and Pharmacological Insights
Actividad Biológica
The compound (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine , also known as N-(1-cyclopropylethyl)-N-(2,4-difluorobenzyl)amine , has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological mechanisms, activity profiles, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Properties
- Molecular Formula : C12H14F2N
- Molecular Weight : 219.25 g/mol
- IUPAC Name : N-(1-cyclopropylethyl)-N-(2,4-difluorobenzyl)amine
The compound features a cyclopropyl group attached to an ethyl chain, which is further linked to a difluorophenylmethyl amine. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in glucose metabolism. In vitro studies have demonstrated significant inhibition rates that suggest its utility in managing type 2 diabetes.
- Receptor Interaction : Preliminary research indicates that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways and offering therapeutic avenues for neurodegenerative conditions.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| DPP-IV Inhibition | Enzyme inhibition | |
| Neurological Effects | Receptor binding | |
| SIRT2 Inhibition | Selective inhibition |
Case Study 1: DPP-IV Inhibition
In a study evaluating the DPP-IV inhibitory effects of various derivatives, this compound exhibited over 80% inhibition at a dosage of 3 mg/kg within 24 hours. This indicates strong potential for therapeutic application in diabetes management.
Case Study 2: Structure–Activity Relationship (SAR)
Research on substituted derivatives has shown that minor modifications in the structure significantly impact biological activity. For instance, alterations in the fluorine substitution pattern on the phenyl ring can enhance or diminish enzyme inhibitory potency against SIRT2, which is linked to neurodegenerative diseases.
Table 2: Structure–Activity Relationship Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine Positioning | Enhanced DPP-IV inhibition | |
| Cyclopropane Substitution | Altered receptor binding affinity |
Q & A
Q. What are the optimal synthetic routes for (1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Retrosynthetic Analysis : Use AI-driven synthesis planning tools (e.g., Template_relevance models) to identify feasible precursors and pathways. Prioritize one-step synthesis strategies to minimize intermediates, leveraging databases like Reaxys for reaction validation .
- Condition Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalysts, solvent polarity). For cyclopropane ring stability, use inert atmospheres (N₂/Ar) and low-temperature reactions to prevent ring-opening side reactions.
- Purity Validation : Characterize intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry via NOESY NMR.
Q. How can the compound’s physicochemical properties (e.g., logP, pKa) be experimentally determined, and what computational models validate these parameters?
Methodological Answer:
- Experimental Determination :
- logP : Perform shake-flask partitioning (octanol/water) with UV-Vis quantification at λ = 254 nm .
- pKa : Use potentiometric titration (0.1 M KCl, 25°C) with automated titrators (e.g., Metrohm Titrando).
- Computational Validation : Apply Schrödinger’s QikProp or ACD/Labs Percepta for in silico predictions. Compare results with experimental data to refine force-field parameters (e.g., OPLS4) .
Q. What spectroscopic techniques are most effective for structural elucidation, and how should conflicting spectral data be resolved?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC). The 2,4-difluorophenyl group will show distinct coupling patterns (e.g., ~ 8–12 Hz) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ~ 238.14) via ESI-TOF.
- Data Conflict Resolution : Cross-validate with IR (C-N stretch at ~1250 cm⁻¹) and X-ray crystallography for absolute configuration. For ambiguous NOE signals, use DFT calculations (B3LYP/6-31G*) to simulate spectra .
Advanced Research Questions
Q. How can computational models predict the compound’s environmental fate, and what experimental frameworks validate biodegradation pathways?
Methodological Answer:
- In Silico Prediction : Use EPI Suite’s BIOWIN and ECOSAR to estimate biodegradability and ecotoxicity. Focus on hydrolytic stability of the cyclopropane moiety under varying pH (4–9) .
- Experimental Validation :
- Abiotic Degradation : Expose the compound to UV light (λ = 300–400 nm) in aqueous media (pH 7.4) and monitor degradation via LC-MS/MS.
- Biotic Pathways : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial metabolism. Identify metabolites via GC-QTOF .
Q. What strategies resolve contradictions in observed vs. predicted biological activity, particularly in receptor binding assays?
Methodological Answer:
- Hypothesis Testing :
- Target Engagement : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ/kₒff) to fluorinated phenyl-targeted receptors (e.g., GPCRs).
- Off-Target Profiling : Use kinase/ion channel panels (Eurofins) to identify non-specific interactions.
- Data Reconciliation : Apply Bayesian statistics to integrate in vitro/in silico discrepancies. For example, if MD simulations predict stronger binding than observed, re-evaluate solvation models (TIP3P vs. SPC/E) .
Q. How can the compound’s metabolic stability be assessed in hepatic models, and what structural modifications improve pharmacokinetics?
Methodological Answer:
- In Vitro Assays :
- Microsomal Stability : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH cofactor. Monitor depletion via LC-MS at t = 0, 15, 30, 60 min .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using luminescent substrates.
- Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the cyclopropane moiety to reduce oxidative metabolism. Validate via deuterium isotope effects (DIE) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
